molecular formula C7H6F3N B13610917 Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate

Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate

Cat. No.: B13610917
M. Wt: 161.12 g/mol
InChI Key: CDLDSWXEOBNDJX-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an amino group, a difluoromethyl group, and an iodine atom attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate typically involves multi-step organic reactions. One common method includes the iodination of a precursor benzoate compound followed by the introduction of the difluoromethyl group and the amino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4,5-difluorobenzoate
  • Methyl 2-amino-4-methylbenzoate
  • Methyl 2-amino-4-iodobenzoate

Uniqueness

Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate is unique due to the presence of both the difluoromethyl group and the iodine atom. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, which can be advantageous in various applications.

Properties

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

IUPAC Name

3-(difluoromethyl)-5-fluoroaniline

InChI

InChI=1S/C7H6F3N/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7H,11H2

InChI Key

CDLDSWXEOBNDJX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)F)C(F)F

Origin of Product

United States

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